molecular formula C17H25NO2 B4985006 1-(4-butoxybenzoyl)azepane

1-(4-butoxybenzoyl)azepane

Cat. No. B4985006
M. Wt: 275.4 g/mol
InChI Key: UWWDSRUPBRICQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-butoxybenzoyl)azepane, also known as BBA, is a compound that has been studied for its potential applications in scientific research. It is a member of the azepane family of compounds and has been shown to have interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(4-butoxybenzoyl)azepane is not fully understood. However, it is believed that 1-(4-butoxybenzoyl)azepane may inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. 1-(4-butoxybenzoyl)azepane may also interact with cell membranes, leading to changes in cell signaling pathways.
Biochemical and Physiological Effects:
1-(4-butoxybenzoyl)azepane has been shown to have a number of interesting biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 1-(4-butoxybenzoyl)azepane has been shown to have antioxidant properties. It may also have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-butoxybenzoyl)azepane in lab experiments is its relatively low toxicity. This makes it a safer alternative to other compounds that may be more toxic. However, one limitation of using 1-(4-butoxybenzoyl)azepane is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are a number of future directions for research on 1-(4-butoxybenzoyl)azepane. One area of interest is in the development of 1-(4-butoxybenzoyl)azepane derivatives that may be more effective in treating cancer and other diseases. Another area of interest is in the development of new methods for synthesizing 1-(4-butoxybenzoyl)azepane that may be more efficient or cost-effective. Finally, further research is needed to fully understand the mechanism of action of 1-(4-butoxybenzoyl)azepane and its potential applications in scientific research.

Synthesis Methods

The synthesis of 1-(4-butoxybenzoyl)azepane involves the reaction of 4-butoxybenzoyl chloride with azepane in the presence of a base. This reaction leads to the formation of 1-(4-butoxybenzoyl)azepane as a white solid. The purity of the compound can be improved through recrystallization.

Scientific Research Applications

1-(4-butoxybenzoyl)azepane has been studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 1-(4-butoxybenzoyl)azepane has been shown to have anti-cancer properties and may be effective in inhibiting the growth of certain types of cancer cells. In addition, 1-(4-butoxybenzoyl)azepane has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

properties

IUPAC Name

azepan-1-yl-(4-butoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-2-3-14-20-16-10-8-15(9-11-16)17(19)18-12-6-4-5-7-13-18/h8-11H,2-7,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWDSRUPBRICQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Butoxybenzoyl)azepane

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